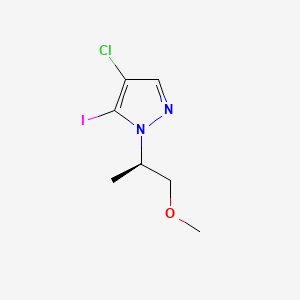![molecular formula C17H20O B14129481 3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, featuring a tert-butyl group at the 3-position and a methyl group at the 2’-position, with a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced at the 2’-position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, methylation, and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
科学研究应用
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Used as an additive in polymers, coatings, and other materials to enhance their properties.
作用机制
The mechanism of action of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol: Similar structure but with additional methyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenyldiol: Similar structure with different positioning of methyl groups.
4,4’-Di-tert-butyl-2,2’-biphenyldiol: Similar structure with additional tert-butyl groups.
Uniqueness
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
属性
分子式 |
C17H20O |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
2-tert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-7-5-6-8-14(12)13-9-10-16(18)15(11-13)17(2,3)4/h5-11,18H,1-4H3 |
InChI 键 |
MIGHBKRXISUNAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


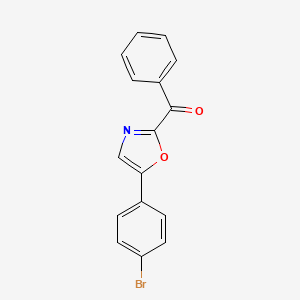
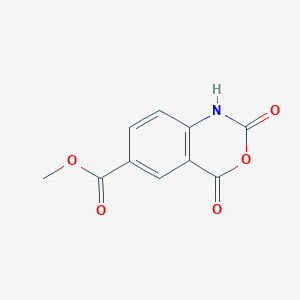
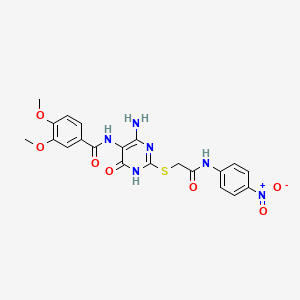
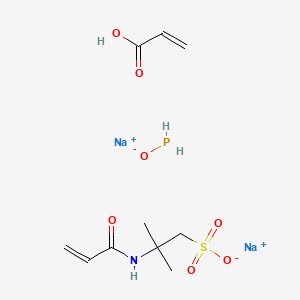
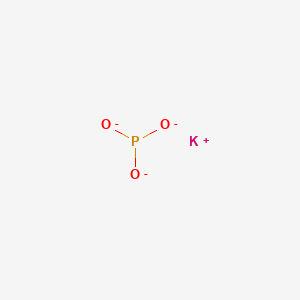
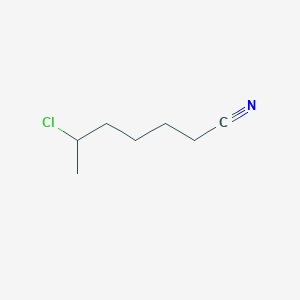
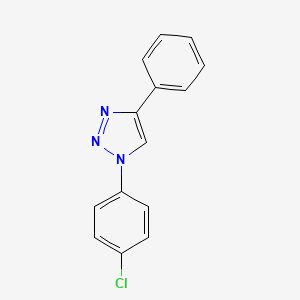
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
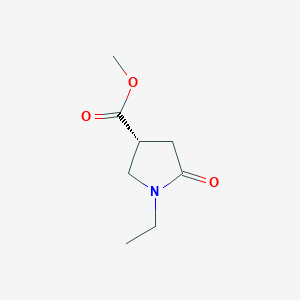
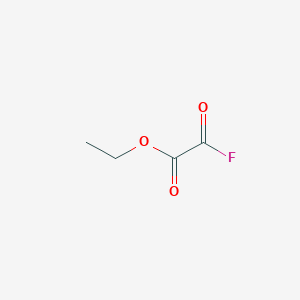
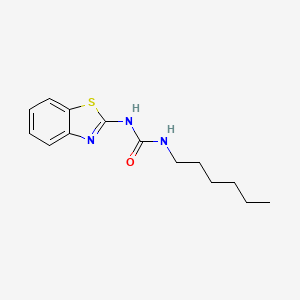
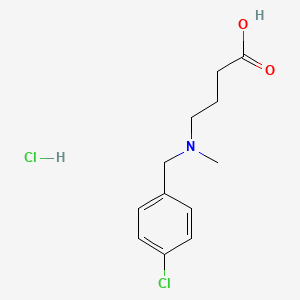
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
